molecular formula C23H24N2O7 B11016151 methyl N-{[1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate

methyl N-{[1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate

Cat. No.: B11016151
M. Wt: 440.4 g/mol
InChI Key: WLYFSTMEONBIDJ-UHFFFAOYSA-N
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Description

Methyl N-{[1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate is a complex organic compound featuring a trimethoxyphenyl group, a dihydroisoquinoline core, and a beta-alanine ester

Properties

Molecular Formula

C23H24N2O7

Molecular Weight

440.4 g/mol

IUPAC Name

methyl 3-[[1-oxo-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carbonyl]amino]propanoate

InChI

InChI=1S/C23H24N2O7/c1-29-18-11-14(12-19(30-2)21(18)32-4)25-13-17(22(27)24-10-9-20(26)31-3)15-7-5-6-8-16(15)23(25)28/h5-8,11-13H,9-10H2,1-4H3,(H,24,27)

InChI Key

WLYFSTMEONBIDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate typically involves multiple steps:

    Formation of the Dihydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where a 3,4,5-trimethoxyphenylacetaldehyde reacts with an amine to form the dihydroisoquinoline structure.

    Introduction of the Beta-Alanine Ester: The dihydroisoquinoline intermediate is then reacted with beta-alanine methyl ester in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated peptide synthesizers for the coupling step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline core, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols, altering the compound’s pharmacological properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted trimethoxyphenyl derivatives.

Scientific Research Applications

Research indicates that methyl N-{[1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate exhibits a range of biological activities:

Anticancer Properties

Several studies have highlighted the anticancer potential of isoquinoline derivatives. This compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and HCT116 (colon cancer) cells.
  • IC50 Values : Active compounds derived from similar structures exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT116 cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Isoquinoline derivatives have been reported to exhibit significant activity against various pathogens:

  • Mechanism : The interaction with microbial membranes may inhibit growth by disrupting cellular integrity .

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties:

  • Cytokine Inhibition : It may inhibit pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies and Research Findings

A review of literature reveals several case studies where similar compounds were evaluated for their therapeutic potential:

StudyCompoundActivityFindings
Methyl derivativesAnticancerIC50 values between 1.9 to 7.52 μg/mL against HCT116 cells
Isoquinoline derivativesAntimicrobialSignificant activity against various pathogens
Coumarin-based compoundsAChE inhibitionPotential for Alzheimer's treatment

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Combretastatin: A potent microtubule-targeting agent.

    Podophyllotoxin: Used for the treatment of genital warts and also inhibits tubulin polymerization.

Uniqueness

What sets methyl N-{[1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate apart is its unique combination of a dihydroisoquinoline core and a trimethoxyphenyl group, which may offer enhanced bioactivity and specificity compared to other compounds .

Biological Activity

Methyl N-{[1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : Isoquinoline derivative with a carbonyl group and a beta-alanine moiety.
  • Functional Groups : Contains methoxy groups which are known to influence biological activity.

Molecular Formula

The molecular formula for this compound is C19H22N2O5C_{19}H_{22}N_{2}O_{5}, with a molecular weight of approximately 358.39 g/mol.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth, such as the ERK pathway. This inhibition can lead to decreased proliferation of cancer cells.
  • Case Study : A study demonstrated that derivatives of isoquinoline exhibited potent cytotoxicity against various cancer cell lines including HepG2 and NCI-H661, with IC50 values indicating effective concentrations for therapeutic use .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties.

  • Research Findings : Related compounds have shown the ability to reduce pro-inflammatory cytokine production in vitro. This suggests that this compound might also possess similar effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Structural Feature Effect on Activity
Methoxy groupsEnhance lipophilicity and cellular uptake
Carbonyl groupCritical for receptor binding
Beta-alanine moietyMay influence solubility and bioavailability

Toxicity and Safety Profile

Toxicity studies are essential for assessing the safety of new compounds. Preliminary data suggest that derivatives similar to this compound exhibit low cytotoxicity in normal cell lines at therapeutic doses .

Future Directions

Further research is warranted to:

  • Investigate Mechanisms : Detailed studies on how the compound interacts with specific molecular targets.
  • Conduct In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Explore Derivatives : Synthesize and test analogs to enhance potency and selectivity against various diseases.

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